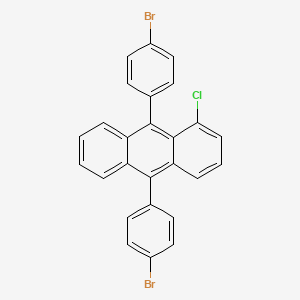

9,10-Bis(4-bromophenyl)-1-chloroanthracene

Description

9,10-Bis(4-bromophenyl)-1-chloroanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) with a substituted anthracene backbone. Its structure features two 4-bromophenyl groups at the 9- and 10-positions of anthracene and a chlorine atom at the 1-position (Figure 1). This compound is synthesized via nucleophilic substitution reactions starting from 1-chloroanthracene, as demonstrated in protocols for analogous bromophenyl-anthracene derivatives . The bromophenyl substituents enhance steric bulk and electronic delocalization, making the compound relevant in photophysical studies and materials science, particularly for applications in organic electronics or as a precursor for functionalized PAHs .

Molecular Formula: C26H15Br2Cl

Molecular Weight: 536.57 g/mol

Key Features:

- Planar anthracene core with extended π-conjugation.

- Electron-withdrawing bromine and chlorine substituents, influencing redox and optical properties.

- Potential for aggregation-induced emission (AIE) due to steric hindrance from bromophenyl groups .

Properties

CAS No. |

642473-64-1 |

|---|---|

Molecular Formula |

C26H15Br2Cl |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

9,10-bis(4-bromophenyl)-1-chloroanthracene |

InChI |

InChI=1S/C26H15Br2Cl/c27-18-12-8-16(9-13-18)24-20-4-1-2-5-21(20)25(17-10-14-19(28)15-11-17)26-22(24)6-3-7-23(26)29/h1-15H |

InChI Key |

UAASGTKOTOLDNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-bromophenyl)-1-chloroanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction is usually conducted in a solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 9,10-Bis(4-bromophenyl)-1-chloroanthracene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of anthracene derivatives with reduced bromine atoms.

Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics:

One of the significant applications of 9,10-Bis(4-bromophenyl)-1-chloroanthracene is in the field of organic photovoltaics (OPVs). The compound can serve as a building block for organic semiconductors due to its ability to facilitate charge transport. Its brominated phenyl groups enhance the electron-accepting properties, making it suitable for use in donor-acceptor systems in OPVs .

Organic Light Emitting Diodes (OLEDs):

The compound also shows promise in OLED technology. Its structure allows for efficient light emission when incorporated into OLED devices. The chlorinated anthracene core contributes to the stability and efficiency of the light-emitting layer, which is crucial for commercial applications .

Photochemistry

Photochemical Reactions:

9,10-Bis(4-bromophenyl)-1-chloroanthracene can participate in various photochemical reactions due to its conjugated system. It can act as a photosensitizer in photochemical processes, which are essential in organic synthesis and materials science. The compound's ability to absorb light and facilitate energy transfer makes it valuable for developing new photochemical methodologies .

Photodegradation Studies:

Research has also focused on the photodegradation of this compound under UV light exposure, which is critical for understanding its environmental impact and stability in practical applications. Studies indicate that the compound undergoes specific degradation pathways that can be monitored using spectroscopic techniques .

Biological Applications

Antimicrobial Activity:

Recent studies have investigated the antimicrobial properties of 9,10-Bis(4-bromophenyl)-1-chloroanthracene. The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth, which is particularly relevant given the rising issue of antibiotic resistance.

Cancer Research:

In cancer research, this compound has been evaluated for its potential antiproliferative effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This aspect is crucial for developing novel therapeutic strategies against resistant cancer types .

Table 1: Summary of Research Findings on 9,10-Bis(4-bromophenyl)-1-chloroanthracene

Mechanism of Action

The mechanism of action of 9,10-Bis(4-bromophenyl)-1-chloroanthracene involves its interaction with various molecular targets. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .

Comparison with Similar Compounds

9,10-Dibromoanthracene

- Structure : Bromine atoms at 9- and 10-positions of anthracene.

- Molecular Formula : C14H8Br2

- Molecular Weight : 336.03 g/mol

- Key Differences :

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene

- Structure : Ethoxyphenyl groups at 9,10-positions and chlorine at 2-position.

- Molecular Formula : C30H25ClO2

- Molecular Weight : 452.98 g/mol

- Key Differences :

- Ethoxy groups (-OCH2CH3) are electron-donating, contrasting with electron-withdrawing bromophenyl groups.

- Enhanced solubility in polar solvents due to ethoxy substituents .

- Lower melting point (264–265°C) compared to 9,10-bis(4-bromophenyl)-1-chloroanthracene (estimated >300°C based on analog data) .

Functional Group Variations

9,10-Bis(4-formylphenyl)anthracene

- Structure : Formyl (-CHO) groups at 9,10-positions.

- Molecular Formula : C28H18O2

- Molecular Weight : 386.44 g/mol

- Key Differences: Formyl groups enable covalent bonding in covalent organic frameworks (COFs), unlike inert bromophenyl groups. Exhibits strong fluorescence quenching for sensor applications, a property less pronounced in bromophenyl analogs .

9-(4-Bromophenyl)-10-(1-naphthyl)anthracene

- Structure : Bromophenyl at 9-position and naphthyl at 10-position.

- Molecular Formula : C30H19Br

- Molecular Weight : 459.39 g/mol

- Key Differences :

1-Chloroanthracene

- Structure : Chlorine at 1-position of anthracene.

- Molecular Formula : C14H9Cl

- Molecular Weight : 212.68 g/mol

7-Chlorobenz[a]anthracene

- Structure : Chlorine at 7-position of benz[a]anthracene.

- Molecular Formula : C18H11Cl

- Molecular Weight : 262.74 g/mol

- Induces lipid peroxidation under UVA at higher rates than anthracene derivatives .

Biological Activity

9,10-Bis(4-bromophenyl)-1-chloroanthracene is a synthetic compound belonging to the anthracene family, which has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into its biological activity, supported by various studies and data tables showcasing its effects against different cell lines and pathogens.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₁₄Br₂Cl

- Molecular Weight : 399.58 g/mol

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of anthracene derivatives, including 9,10-Bis(4-bromophenyl)-1-chloroanthracene, against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated a library of anthracene derivatives for their antiproliferative activity against Burkitt lymphoma (BL) cell lines. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 0.17 to 0.78 µM. Notably, compounds structurally related to 9,10-Bis(4-bromophenyl)-1-chloroanthracene showed potent effects against both chemoresistant and non-chemoresistant BL cells, suggesting a potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9,10-Bis(4-bromophenyl)-1-chloroanthracene | MUTU-1 | 0.38 | Induction of apoptosis via ROS generation |

| 9,10-Bis(4-bromophenyl)-1-chloroanthracene | DG-75 | 0.78 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly its effectiveness against gram-positive bacteria such as Staphylococcus aureus.

Study on Antibacterial Efficacy

In a checkerboard assay designed to evaluate the antibacterial activity of various compounds in combination with standard antibiotics, 9,10-Bis(4-bromophenyl)-1-chloroanthracene demonstrated synergistic effects when paired with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) strains. This suggests that the compound could enhance the efficacy of existing antibiotics in treating resistant bacterial infections .

| Antibiotic | Combination with 9,10-Bis(4-bromophenyl)-1-chloroanthracene | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Vancomycin | Synergistic effect observed | Reduced MIC by 50% |

| Linezolid | No significant interaction | MIC unchanged |

The proposed mechanisms through which 9,10-Bis(4-bromophenyl)-1-chloroanthracene exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate reactive oxygen species (ROS) pathways leading to apoptosis in cancer cells.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression in malignant cells.

- Synergistic Antimicrobial Effects : Enhances the activity of conventional antibiotics against resistant strains.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.